Product packaging for Isoquinoline, 3,4-dihydro-3-methyl-, (3R)-(Cat. No.:CAS No. 15547-41-8)

Isoquinoline, 3,4-dihydro-3-methyl-, (3R)-

Cat. No.: B579170
CAS No.: 15547-41-8
M. Wt: 145.205
InChI Key: JATHXJMZMGXQFU-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Dihydroisoquinolines as Synthetic Intermediates and Structural Motifs

3,4-Dihydroisoquinolines are a class of bicyclic nitrogen heterocycles that have garnered significant attention from the scientific community. sigmaaldrich.com Their rigid structure, which incorporates both an aromatic and a partially saturated ring system, makes them valuable precursors for the synthesis of a wide array of more complex molecules, particularly isoquinoline (B145761) alkaloids. rsc.orgrsc.org These alkaloids exhibit a broad spectrum of biological activities, making them important targets in medicinal chemistry and drug discovery. rsc.org

The reactivity of the imine (C=N) bond in the dihydroisoquinoline ring allows for a variety of chemical transformations. rsc.org For instance, they can be readily reduced to the corresponding tetrahydroisoquinolines, a core structure in many biologically active compounds. rsc.orgrsc.org Additionally, the C1 position of the dihydroisoquinoline ring is susceptible to nucleophilic attack, enabling the introduction of various substituents and the construction of diverse molecular architectures. rsc.orgrsc.org Common synthetic routes to dihydroisoquinolines include the Bischler-Napieralski reaction and the Pictet-Spengler reaction, which are foundational methods in heterocyclic chemistry. organic-chemistry.org

Importance of Chirality in Nitrogen Heterocycles

Chirality, or the "handedness" of a molecule, is a fundamental concept in chemistry and biology. The spatial arrangement of atoms in a chiral molecule can have a profound impact on its physical, chemical, and biological properties. In the context of nitrogen heterocycles, the introduction of a stereocenter can dramatically influence how a molecule interacts with biological targets such as enzymes and receptors, which are themselves chiral. organic-chemistry.orgresearchgate.net

It is well-established that the different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Consequently, the ability to synthesize enantiomerically pure nitrogen heterocycles is of paramount importance in the development of safe and effective pharmaceuticals. This has driven the development of numerous asymmetric synthetic methods to control the stereochemistry of these valuable compounds.

Overview of (3R)-Isoquinoline, 3,4-dihydro-3-methyl- within the Chiral Dihydroisoquinoline Class

(3R)-Isoquinoline, 3,4-dihydro-3-methyl- is a specific member of the chiral 3,4-dihydroisoquinoline (B110456) family. Its structure features a methyl group at the C3 position, with the stereochemistry defined as (R). The presence of this chiral center at a position other than the more commonly substituted C1 position makes it an interesting and less-explored building block.

While the synthesis and properties of 1-substituted chiral dihydroisoquinolines have been extensively studied, 3-substituted analogues like (3R)-3-methyl-3,4-dihydroisoquinoline represent a more specialized area of research. The development of synthetic routes to such compounds is crucial for expanding the diversity of available chiral scaffolds for drug discovery and organic synthesis. The (3R)-configuration of the methyl group provides a specific three-dimensional orientation that can be exploited in the design of molecules with precise steric and electronic properties.

Research Findings on Chiral 3-Substituted Dihydroisoquinolines

While specific research data on (3R)-Isoquinoline, 3,4-dihydro-3-methyl- is not widely available, the synthesis of structurally related chiral 3-substituted-3,4-dihydroisoquinolines has been reported. These methods provide a foundation for the potential synthesis of the target molecule.

One notable approach involves the asymmetric reduction of a pre-existing prochiral dihydroisoquinoline. For instance, the reduction of (3R)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline using a reducing agent like lithium aluminum hydride has been shown to produce the corresponding tetrahydroisoquinoline with a high degree of diastereoselectivity, influenced by the existing stereocenter at the C3 position. rsc.org This highlights the directing effect of the C3 substituent in stereoselective transformations.

Another strategy involves the Ritter reaction, where a natural allylbenzene (B44316) like myristicin (B1677595) reacts with a nitrile to form 3-methyl-3,4-dihydroisoquinoline (B1143542) derivatives. researchgate.net While this reported synthesis does not specifically yield the (3R)-enantiomer, it demonstrates a viable pathway to the 3-methyl substituted scaffold, which could potentially be adapted for an enantioselective variant.

The following table provides examples of synthesized chiral 3-substituted dihydroisoquinoline derivatives, illustrating the structural diversity and stereochemical control that has been achieved in this class of compounds.

Compound NameSubstituentsSynthetic Method HighlightReference
(1R,3R)-6,8-dimethoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline1-methyl, 3-methyl, 6,8-dimethoxyDiastereoselective reduction of a C3-chiral dihydroisoquinoline rsc.org
7,8-dihydro-5-methoxy-7-methyl-3-(methylthio)- rsc.orgorganic-chemistry.orgdioxolo[4,5-g]isoquinoline3-methylthio, 5-methoxy, 7-methylRitter reaction of myristicin with methyl thiocyanate researchgate.net
3-Aryl-3,4-dihydroisoquinolin-1(2H)-ones3-aryl, 1-oxoAsymmetric rhodium-catalyzed [4+2] cycloaddition organic-chemistry.org

This information underscores the ongoing efforts to develop synthetic methodologies for accessing enantiomerically enriched 3-substituted dihydroisoquinolines, which are valuable precursors for more complex chiral molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N B579170 Isoquinoline, 3,4-dihydro-3-methyl-, (3R)- CAS No. 15547-41-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-methyl-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-5,7-8H,6H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATHXJMZMGXQFU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Stereoselective Synthesis Methodologies for 3r Isoquinoline, 3,4 Dihydro 3 Methyl

Classic Cyclization Approaches and Their Asymmetric Adaptations

Traditional methods for constructing the dihydroisoquinoline core have been ingeniously adapted to induce chirality, either by incorporating chiral auxiliaries or by employing chiral catalysts during the ring-forming step.

Enantioselective Bischler-Napieralski Reactions

The Bischler-Napieralski reaction is a cornerstone in isoquinoline (B145761) synthesis, involving the acid-catalyzed cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline (B110456). organic-chemistry.org The classic reaction typically employs dehydrating agents such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) at elevated temperatures. organic-chemistry.org

While the standard reaction produces a racemic product, several asymmetric adaptations have been developed. A primary strategy involves the enantioselective reduction of the resulting prochiral 3,4-dihydroisoquinoline intermediate, a topic detailed in Section 2.2. clockss.orgnih.gov

An alternative approach introduces stereocontrol during the cyclization process itself. This can be achieved by starting with a chiral amide. For instance, amides derived from optically pure amines, such as (R)-1,2-diphenylethylamine, have been shown to cyclize without significant loss of stereochemical integrity. organic-chemistry.org Furthermore, modified Bischler-Napieralski procedures have been developed to overcome limitations of the classic method, such as the retro-Ritter reaction which can lead to undesired styrene (B11656) byproducts. organic-chemistry.orgorganic-chemistry.org One such modification involves converting the amide to an N-acyliminium intermediate using oxalyl chloride and a Lewis acid like FeCl₃. organic-chemistry.orgorganic-chemistry.org These milder and more efficient protocols are more compatible with sensitive chiral substrates, thereby facilitating enantioselective syntheses. organic-chemistry.orgorganic-chemistry.org

Stereocontrolled Pictet-Spengler Condensations Leading to Dihydroisoquinolines

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to typically yield a 1,2,3,4-tetrahydroisoquinoline. wikipedia.org While this method directly produces a more reduced ring system, it is a fundamental strategy for establishing the crucial C-1 stereocenter (which corresponds to the C-3 stereocenter in the target molecule's nomenclature if the starting materials are chosen accordingly). The resulting tetrahydroisoquinoline can then be selectively oxidized to the desired 3,4-dihydroisoquinoline.

Stereocontrol is effectively achieved by using enantiopure starting materials. wikipedia.org When a chiral β-arylethylamine, such as one derived from an amino acid, reacts with an aldehyde, a new chiral center is formed at the C-1 position. wikipedia.orgchemrxiv.org The stereochemical outcome of this transformation can be directed by the existing stereocenter in the amine precursor. The diastereoselectivity of the reaction is often temperature-dependent; kinetic control at lower temperatures typically favors the formation of the cis product, whereas higher temperatures can lead to equilibration and potential racemization. wikipedia.org

In addition to substrate control, asymmetric catalysis has been applied to the Pictet-Spengler reaction. Chiral Brønsted acids, for example, can catalyze the reaction enantioselectively, providing another powerful tool for synthesizing optically active isoquinoline frameworks. wikipedia.org The merging of such asymmetric catalysis with techniques like crystallization-induced diastereomer transformations offers a practical route for constructing complex chiral molecules. chemrxiv.orgchemrxiv.org

Catalytic Asymmetric Reductions of Dihydroisoquinolines and Precursors

One of the most prevalent and effective strategies for synthesizing (3R)-3,4-dihydro-3-methylisoquinoline involves the asymmetric reduction of a prochiral 3-methyl-3,4-dihydroisoquinoline (B1143542). This approach leverages the power of chiral catalysts to stereoselectively reduce the C=N double bond.

Chiral Catalyst-Mediated Hydrogenation Strategies

Asymmetric hydrogenation, using either molecular hydrogen (H₂) or a hydrogen donor in transfer hydrogenation, stands as a highly efficient method for the stereoselective reduction of the imine bond in dihydroisoquinolines. nih.gov The success of this method hinges on the design of the chiral catalyst, which orchestrates the delivery of hydrogen to one face of the prochiral substrate.

Homogeneous catalysts, where the catalyst is dissolved in the reaction medium, offer high activity and selectivity due to their well-defined molecular structures that can be precisely tuned. nih.gov Complexes of rhodium, ruthenium, and iridium are among the most successful for this transformation.

Rhodium (Rh) Complexes: Cationic Rh(I) complexes featuring chiral diphosphine ligands, such as DIOP or cycphos, have been effectively used for the asymmetric hydrogenation of imines, including dihydroisoquinoline substrates. ubc.cadocumentsdelivered.com For example, the hydrogenation of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (B181575) has been studied using such systems. ubc.ca Chiral Rhodium complexes have also been employed in asymmetric transfer hydrogenation (ATH), where they have achieved high conversions with notable enantioselectivity. nih.gov

Ruthenium (Ru) Complexes: Ruthenium catalysts are particularly prominent in asymmetric transfer hydrogenation. The archetypal Noyori-type catalysts, which consist of a Ru(II) center, a chiral diamine ligand (like TsDPEN), and an arene ligand, are highly effective for reducing imines with a hydrogen source such as a formic acid/triethylamine (B128534) mixture. nih.govresearchgate.net Furthermore, certain Ru(II)-aminophosphane complexes have demonstrated exceptional performance in the hydrogenation of N-heterocyclic compounds, achieving enantiomeric excesses of up to 97%. acs.org

Iridium (Ir) Complexes: Iridium-based catalysts have emerged as powerful tools for the asymmetric hydrogenation of 1-substituted 3,4-dihydroisoquinolines. mdpi.comdntb.gov.ua Catalytic systems generated in situ from precursors like [Ir(COD)Cl]₂ and chiral phosphorus-based ligands have shown excellent activity and enantioselectivity. mdpi.comdntb.gov.ua For instance, using atropisomeric diphosphine ligands such as tetraMe-BITIOP (L4), high conversions and enantiomeric excesses have been achieved under optimized conditions. mdpi.com While initial screenings with some iridium systems yielded modest enantioselectivity (up to 56% ee), careful selection of the ligand and additives like N-Bromosuccinimide (NBS) has led to significant improvements. mdpi.comacs.org

Table 1: Performance of Chiral Iridium Catalysts in Asymmetric Hydrogenation of 1-Aryl-3,4-Dihydroisoquinolines mdpi.com Reaction Conditions: Substrate/catalyst ratio = 100/1, Toluene, 10% mol NBS, 20 atm H₂, 20 °C, 12 h.

Catalyst Substrate Conversion (%) Enantiomeric Excess (ee, %)
Ir-L4 1-(4-nitrophenyl)-DHIQ 100 94

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase. This offers advantages in terms of catalyst separation and recycling. However, achieving high enantioselectivity with heterogeneous catalysts for the hydrogenation of dihydroisoquinolines has proven to be challenging. acs.org

The application of well-established chiral heterogeneous systems, such as palladium, iridium, or ruthenium catalysts supported on materials like alumina (B75360) and modified with cinchona alkaloids, has been explored for this reaction. acs.org Unfortunately, these attempts have been largely unsuccessful for dihydroisoquinoline substrates, yielding very low enantiomeric excesses, often in the range of only 3-4%. acs.org

While some supported ruthenium catalysts modified with chiral ligands have shown promise for the hydrogenation of other classes of compounds like aromatic ketones, their successful application to the asymmetric hydrogenation of 3,4-dihydroisoquinolines is not yet well-established. acs.org A persistent challenge in some supported systems is the leaching of the chiral complex from the solid support into the reaction solution, which diminishes the primary advantage of the heterogeneous approach. acs.org

Enantioselective Transfer Hydrogenation

Enantioselective transfer hydrogenation (ETH) has emerged as a powerful tool for the asymmetric reduction of prochiral 3,4-dihydroisoquinolines. This method typically involves the use of a metal catalyst, a chiral ligand, and a hydrogen donor.

One notable example involves the asymmetric transfer hydrogenation of 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline to produce (R)-salsolidine, a compound structurally related to the target molecule. In this process, a catalyst system comprising (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((1S,2S)-TsDPEN) and a formic acid/triethylamine (HCOOH/Et3N) azeotrope as the hydrogen source is employed in acetonitrile (B52724). This reaction proceeds with high yield and excellent enantioselectivity, achieving over 99% yield and a 95% enantiomeric excess (ee) for the (R)-enantiomer. rsc.org The reaction is sensitive to the presence of the base, as the absence of triethylamine results in no product formation. rsc.org This highlights the crucial role of the reaction conditions in achieving high stereocontrol.

Catalyst SystemHydrogen DonorSolventYield (%)ee (%)Ref
(1S,2S)-TsDPEN/RuHCOOH/Et3NAcetonitrile>9995 rsc.org

Chiral Hydride Reagent-Based Reductions

The use of chiral hydride reagents offers a direct approach to the enantioselective reduction of the C=N bond in 3,4-dihydroisoquinolines. These reagents deliver a hydride to one face of the prochiral imine, leading to the formation of a specific enantiomer.

A variety of chiral reducing agents have been developed for the asymmetric reduction of 1-substituted-3,4-dihydroisoquinolines. For instance, chiral sodium triacyloxyborohydrides have been screened for the asymmetric reduction of 3,4-dihydropapaverine, yielding the corresponding (S)-tetrahydroisoquinoline with moderate enantioselectivity (55-60% ee). rsc.org

More effective results have been obtained with other chiral hydride reagents. The reduction of 1-benzyl-6,7-dimethoxy-3,4-dihydroisoquinolines using a reagent prepared from sodium borohydride (B1222165) and N-benzyloxycarbonyl-L-proline can achieve enantiomeric excesses of 85-90%. nih.gov Another notable chiral hydride is diisopinocampheylborane, which has been reported to give a 75% chemical yield and an 85% ee in the reduction of a 1-substituted dihydroisoquinoline. nih.gov

Organocatalytic and Biocatalytic Approaches

In recent years, organocatalysis and biocatalysis have gained prominence as powerful strategies for asymmetric synthesis, offering mild reaction conditions and high stereoselectivity.

Enantioselective Organocatalyzed Transformations

While specific examples for the direct organocatalytic synthesis of (3R)-Isoquinoline, 3,4-dihydro-3-methyl- are not extensively documented, the general principles of organocatalysis have been applied to similar substrates. Chiral phosphoric acids, for example, have been successfully used in the enantioselective phosphinylation of 3,4-dihydroisoquinolines. nih.gov This suggests the potential for developing chiral Brønsted acid catalysts for the enantioselective reduction of 3-methyl-3,4-dihydroisoquinoline.

Enzymatic Deracemization and Enantioselective Synthesis

Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of chiral compounds. The enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines can be achieved through enzymatic catalysis. nih.govrsc.org Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the starting material, is a particularly powerful technique. This approach can theoretically achieve a 100% yield of a single enantiomer. While specific data for the enzymatic deracemization of 3-methyl-3,4-dihydroisoquinoline is limited, the successful application of DKR to other racemic amines and alcohols suggests its potential for this transformation.

Divergent Stereoselective Synthesis Strategies

Chiral Auxiliary-Controlled Synthesis

The use of a chiral auxiliary is a classical and reliable method for controlling the stereochemical outcome of a reaction. In this approach, a chiral molecule is temporarily attached to the substrate, directing subsequent transformations to a specific face of the molecule. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of chiral tetrahydroisoquinolines, a chiral auxiliary can be attached to the nitrogen atom of the dihydroisoquinoline precursor. Subsequent reduction of the C=N bond with an achiral hydride reagent, such as lithium aluminum hydride (LiAlH4), is then directed by the chiral auxiliary, leading to the formation of a specific diastereomer. nih.govrsc.org The removal of the chiral auxiliary then affords the enantiomerically enriched product. While specific examples detailing the synthesis of (3R)-Isoquinoline, 3,4-dihydro-3-methyl- using this method are not abundant in the literature, the general applicability of this strategy to related systems is well-established. nih.govrsc.org

Asymmetric Allylation Reactions

Asymmetric allylation of 3,4-dihydroisoquinolines represents a potent strategy for the enantioselective synthesis of 1-allyl-1,2,3,4-tetrahydroisoquinolines. While not directly yielding a 3-methyl substituted product, the principles of this methodology are foundational for introducing chirality to the isoquinoline core. A notable example involves the catalytic asymmetric allylation of 3,4-dihydroisoquinoline using allyltrimethoxysilane (B1265876) as the nucleophile. acs.orgnih.gov This reaction is catalyzed by a copper complex in the presence of a chiral bisphosphine ligand, DTBM-SEGPHOS, affording the corresponding chiral 1-allyltetrahydroisoquinoline derivatives in good yields and high stereoselectivity. acs.orgnih.gov The resulting allyl adducts are versatile intermediates that can be further elaborated to access various isoquinoline alkaloids. acs.orgnih.gov

The success of this transformation hinges on the ability of the chiral ligand to create a chiral environment around the metal center, which then dictates the facial selectivity of the nucleophilic attack on the imine bond of the dihydroisoquinoline. The general mechanism involves the formation of a chiral copper-allyl species, which then adds to the C=N bond.

While this specific example focuses on substitution at the C1 position, the concept of using chiral metal catalysts to control the stereoselective addition of a nucleophile to a dihydroisoquinoline is a cornerstone of asymmetric synthesis in this field. Analogous strategies, potentially employing different nucleophiles and catalyst systems, could be envisioned for the introduction of a methyl group at the C3 position.

Another relevant advancement is the rhodium-catalyzed asymmetric allylation for the synthesis of 3-allylindolizines. organic-chemistry.org This method utilizes a tert-butyl-substituted chiral bisoxazolinephosphine ligand to achieve high regio- and enantioselectivity. organic-chemistry.org Although applied to a different heterocyclic system, the use of rhodium catalysis in conjunction with chiral ligands for asymmetric allylation highlights a powerful toolset that could be adapted for the synthesis of chiral 3-substituted dihydroisoquinolines.

Catalyst SystemChiral LigandNucleophileProduct TypeRef
CopperDTBM-SEGPHOSAllyltrimethoxysilane1-Allyltetrahydroisoquinoline acs.orgnih.gov
RhodiumChiral BisoxazolinephosphineAllylic carbonates3-Allylindolizines organic-chemistry.org

Direct Imine Acylation (DIA) Methodology for Chiral Scaffold Construction

The Direct Imine Acylation (DIA) methodology is a powerful and convergent strategy for the synthesis of a wide array of nitrogen-containing heterocycles. researchgate.netnih.govyork.ac.uk This method involves the direct coupling of an imine with a carboxylic acid, which is activated in situ, to generate a reactive N-acyliminium ion intermediate. researchgate.netnih.govyork.ac.uk This electrophilic intermediate can then be trapped intramolecularly by a variety of nucleophiles to construct the desired heterocyclic scaffold. researchgate.netnih.govyork.ac.uk

The key to the DIA methodology is the in situ generation of the N-acyliminium ion. This is typically achieved using a coupling agent such as propylphosphonic acid anhydride (B1165640) (T3P). researchgate.netyork.ac.uk The process begins with the activation of a carboxylic acid by the coupling agent. The activated acid then reacts with an imine, such as a 3,4-dihydroisoquinoline, to form the N-acyliminium ion. This intermediate is highly susceptible to nucleophilic attack. If the carboxylic acid coupling partner contains a tethered nucleophile, an intramolecular cyclization can occur, leading to the formation of complex polycyclic systems. researchgate.netyork.ac.uk

While direct application of DIA for the synthesis of (3R)-Isoquinoline, 3,4-dihydro-3-methyl- has not been explicitly detailed in the reviewed literature, the versatility of this methodology suggests its potential. A hypothetical route could involve the use of a chiral carboxylic acid containing a suitable precursor for the methyl group. The stereochemistry of the final product would be directed by the chiral auxiliary on the carboxylic acid or by employing a chiral catalyst during the cyclization step. The DIA approach has been successfully utilized in the total synthesis of natural products like 'upenamide, demonstrating its utility in constructing complex molecular architectures. nih.gov

C-H Activation and Annulation Pathways for Chiral Dihydroisoquinolines

Transition-metal-catalyzed C-H activation has emerged as an atom- and step-economical strategy for the synthesis and functionalization of heterocyclic compounds, including isoquinolines. nih.gov Rhodium catalysis, in particular, has been extensively developed for C-H functionalization reactions. nih.govrsc.orgyale.edursc.org

A significant advancement in this area is the rhodium(III)-catalyzed C-H activation of O-pivaloyl benzhydroxamic acids with propene gas to afford 4-methyl-substituted dihydroisoquinolones. nih.gov This reaction demonstrates the ability to introduce a methyl group into the dihydroisoquinoline system with regioselectivity controlled by the choice of catalyst and ligands. nih.gov

For the enantioselective synthesis of chiral dihydroisoquinolines, the introduction of a chiral transient directing group (TDG) strategy in rhodium(III)-catalyzed asymmetric C-H activation represents a key innovation. nih.gov In this approach, a chiral amine and an achiral rhodium catalyst are used. The chiral amine reversibly forms a chiral imine with an aldehyde substrate, and this in-situ-generated imine acts as a monodentate directing group to facilitate the C-H activation step. This process generates a chiral rhodacycle intermediate with a stereodefined metal center, which then controls the stereochemistry of the subsequent bond formation. nih.gov While this has been demonstrated for the synthesis of chiral phthalides, the principle is transferable to the asymmetric synthesis of other heterocycles.

The general pathway for C-H activation/annulation involves the coordination of a directing group on the substrate to the metal center, followed by the cleavage of a C-H bond to form a metallacyclic intermediate. This intermediate then reacts with a coupling partner, such as an alkyne or alkene, in an insertion step. Subsequent reductive elimination regenerates the catalyst and yields the annulated product.

CatalystDirecting Group StrategyCoupling PartnerProduct TypeRef
[CptRhCl2]2O-pivaloyl benzhydroxamic acidPropene4-Methyl-dihydroisoquinolone nih.gov
Rh(III)Chiral Transient Directing Group (from chiral amine)AldehydeChiral Phthalide nih.gov
Rh(III)Benzoylhydrazine (internally oxidizing)AlkyneIsoquinolone rsc.org

Temporary Dearomatization Strategies

Asymmetric dearomatization has become a powerful strategy for the synthesis of complex, three-dimensional molecules from flat aromatic precursors. acs.org The temporary dearomatization of isoquinolines, often through the formation of isoquinolinium salts, provides a versatile entry point for the enantioselective introduction of substituents. acs.orgnih.gov

One common approach involves the activation of the isoquinoline ring by N-alkylation or N-acylation to form an isoquinolinium salt. This activation renders the ring more susceptible to nucleophilic attack, leading to a 1,2- or 1,4-dihydropyridine (B1200194) intermediate. The inherent challenge in these reactions is overcoming the thermodynamic penalty of disrupting the aromatic system. acs.org This is often achieved by coupling the dearomatization event with an irreversible bond-forming step. acs.org

A notable example is the reductive functionalization of isoquinolinium salts. In a rhodium-catalyzed process, an in-situ-formed enamine species, derived from the partial reduction of the isoquinolinium salt, can be intercepted by a range of electrophiles. For instance, the reaction of a C3-methyl isoquinolinium salt with an enone under rhodium catalysis leads to annulated products as single diastereomers. nih.gov

Asymmetric dearomatization can be achieved by using chiral catalysts. For example, cascade reactions of N-alkylpyridinium salts with dienophiles, catalyzed by a quinine-derived primary amine, can produce fused polyheterocycles with high stereocontrol. acs.org This strategy relies on the formation of dearomatized enamine-type intermediates that are then trapped. nih.gov

These temporary dearomatization strategies offer a powerful platform for the synthesis of chiral dihydroisoquinolines. The ability to functionalize the dearomatized intermediate with a variety of electrophiles allows for the construction of diverse and complex molecular scaffolds.

Synthesis from Natural Precursors: Case Studies (e.g., Myristicin)

The natural allylbenzene (B44316), myristicin (B1677595), which is readily available from nutmeg oil, serves as a valuable starting material for the synthesis of substituted 3,4-dihydroisoquinolines. researchgate.netjournal-vniispk.ruwikipedia.org A key transformation is the Ritter reaction, which allows for the heterocyclization of allylbenzenes with nitriles to form the dihydroisoquinoline core. researchgate.net

In a specific application, the reaction of myristicin with various nitriles in the presence of a strong acid affords a series of 7,8-dihydro- acs.orgnih.govdioxolo[4,5-g]isoquinoline and 6,7-dihydro acs.orgnih.govdioxolo[4,5-h]isoquinoline derivatives. researchgate.net When acetonitrile is used as the nitrile component, the corresponding 3-methyl-substituted dihydroisoquinoline is formed. researchgate.net This reaction proceeds through the formation of a stabilized benzylic carbocation from myristicin under acidic conditions. This carbocation is then trapped by the nitrile, and subsequent intramolecular cyclization onto the aromatic ring followed by hydrolysis yields the final dihydroisoquinoline product.

While the reported synthesis from myristicin does not explicitly detail the stereoselective formation of the (3R)-enantiomer, this route provides a practical and efficient entry to the racemic 3-methyl-3,4-dihydroisoquinoline scaffold. researchgate.net Achieving enantioselectivity would require the development of a chiral variant of the Ritter reaction, potentially using chiral Brønsted acids or by resolving the racemic product.

The conversion of myristicin to myristicin ketone has also been reported, which involves the transformation of the allyl group. scispace.com This ketone could potentially serve as a precursor for the construction of the desired isoquinoline through alternative synthetic routes.

Natural PrecursorKey ReactionReagentsProductRef
MyristicinRitter ReactionAcetonitrile, Acid3-Methyl-7,8-dihydro- acs.orgnih.govdioxolo[4,5-g]isoquinoline researchgate.net

Chemical Reactivity and Derivatization Pathways of 3r Isoquinoline, 3,4 Dihydro 3 Methyl

Nucleophilic Additions to the Imine Moiety

The imine (C=N) double bond in (3R)-Isoquinoline, 3,4-dihydro-3-methyl- is a key site for nucleophilic attack. The electrophilic carbon atom of the imine is susceptible to the addition of a wide range of nucleophiles, leading to the formation of 1-substituted tetrahydroisoquinolines. These reactions are often highly diastereoselective, with the stereochemistry of the product being influenced by the existing chiral center at C3.

A notable example is the catalytic asymmetric allylation of 3,4-dihydroisoquinolines. While not specific to the 3-methyl derivative, this reaction, using allyltrimethoxysilane (B1265876) as the nucleophile in the presence of a copper catalyst and a chiral ligand like DTBM-SEGPHOS, affords the corresponding chiral 1-allyltetrahydroisoquinoline derivatives in good yields and high stereoselectivity. nih.govresearchgate.net The application of such a reaction to (3R)-Isoquinoline, 3,4-dihydro-3-methyl- would be expected to yield a diastereomerically enriched product due to the influence of the (3R)-methyl group.

Furthermore, organolithium reagents are effective nucleophiles for addition to the imine carbon. For instance, treatment of 8-fluoro-3,4-dihydroisoquinoline (B12937770) with various alkyllithium and phenyllithium (B1222949) reagents results in the formation of 1-alkyl(aryl)-8-amino-1,2,3,4-tetrahydroisoquinolines in good yields. nih.gov This highlights a general and widely applicable method for introducing substituents at the C1 position.

The reactivity of the imine moiety can be further modulated by N-activation. For example, the use of activating groups like CbzCl can facilitate nucleophilic addition. nih.govrsc.org The reactivity of 3,4-dihydroisoquinolines is similar to that of isoquinolines, although the former may not always require activation for nucleophilic attack. nih.govrsc.org

Stereospecific Transformations at Chiral Centers

The (3R) stereocenter in (3R)-Isoquinoline, 3,4-dihydro-3-methyl- plays a crucial role in directing the stereochemical outcome of subsequent reactions, particularly those that introduce new stereocenters. A stereospecific reaction is one where different stereoisomers of the starting material react to give different stereoisomers of the product. nih.gov

A prime example of a stereospecific transformation is the reduction of the imine bond to form a new chiral center at C1. The existing (3R)-methyl group can exert significant diastereoselective control. For instance, the reduction of (3R)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline with a mixture of lithium aluminum hydride and trimethylaluminum (B3029685) affords the (1R,3R)-6,8-dimethoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline as a single diastereomer in high yield. This demonstrates that the (R)-methyl group at the 3-position effectively directs the hydride attack to the opposite face of the imine, leading to the formation of the (1R) stereocenter.

Another important stereospecific transformation is the [2+2] cycloaddition of chloroketene, generated in situ from chloroacetyl chloride, with 3,4-dihydroisoquinolines to form β-lactam derivatives. These reactions are typically highly stereoselective, with the stereochemistry of the product being controlled by the substitution pattern of the starting dihydroisoquinoline. organic-chemistry.org

The development of chiral auxiliaries attached to the nitrogen atom of the dihydroisoquinoline ring is another strategy to achieve high stereoselectivity in reactions at the C1 position. nih.gov

Oxidation Pathways to Isoquinolines and Related Aromatic Systems

3,4-Dihydroisoquinolines can be oxidized to their corresponding aromatic isoquinoline (B145761) counterparts. organic-chemistry.org This aromatization process involves the removal of two hydrogen atoms from the heterocyclic ring. Various oxidizing agents can be employed for this transformation.

While specific studies on the oxidation of (3R)-Isoquinoline, 3,4-dihydro-3-methyl- are not extensively documented, the general oxidation of 3,4-dihydroisoquinolines is a well-established reaction. For example, microwave-assisted synthesis of substituted isoquinoline libraries often involves the oxidation of the initially formed dihydroisoquinolines and tetrahydroisoquinolines. organic-chemistry.org

Furthermore, the oxidation of N-alkylated 3,3-dimethyl-3,4-dihydroisoquinolinium salts leads to the formation of N-alkyl-3,4-dihydroisoquinolinones. rsc.orgresearchgate.net This reaction proceeds under mild conditions and provides a route to 3-substituted isoquinolinone derivatives. rsc.orgresearchgate.net The introduction of substituents at the 3-position can enhance the biostability of the resulting compounds by preventing oxidation at that position. rsc.org

It is important to note that some reaction conditions, such as hydrogenation on Pd/C in the presence of a hydrogen donor like 1,4-cyclohexadiene (B1204751) for the removal of benzyl (B1604629) protecting groups, can lead to the aromatization of the dihydroisoquinoline ring as a side reaction. organic-chemistry.org

Reductive Transformations to Tetrahydroisoquinolines

The reduction of the imine double bond in (3R)-Isoquinoline, 3,4-dihydro-3-methyl- is a fundamental transformation that yields the corresponding (3R)-3-methyl-1,2,3,4-tetrahydroisoquinoline. This reaction introduces a new chiral center at the C1 position, and the stereochemical outcome is of significant interest. A variety of reducing agents and catalytic systems have been developed for this purpose, often with a focus on achieving high enantioselectivity in the reduction of 1-substituted 3,4-dihydroisoquinolines. nih.gov

Several methods for the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines (1-substituted-DHIQs) have been reviewed, which are applicable to the substrate . These methods include:

Enantioselective reduction using chiral hydride reducing agents. nih.gov

Hydrogenation with a chiral catalyst. nih.gov

Enantioselective reduction of DHIQs possessing a chiral auxiliary at the imine nitrogen using achiral metallic hydride reducing agents. nih.gov

Enzymatic catalysis. nih.gov

For instance, the reduction of a 1-substituted 3,4-dihydroisoquinoline (B110456) can be achieved with high enantiomeric excess using chiral reducing agents derived from sodium borohydride (B1222165) and tartaric acid. nih.gov

Catalytic asymmetric hydrogenation is another powerful tool. Iridium catalysts bearing various phosphorus-based ligands have been shown to be effective in the asymmetric hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines. Similarly, titanium-catalyzed hydrosilylation and ruthenium-catalyzed hydrogenation have also been employed for the asymmetric synthesis of chiral tetrahydroisoquinolines.

The reduction of the C=N double bond can also be achieved using standard reducing agents like sodium borohydride. nih.gov For example, 8-fluoro-3,4-dihydroisoquinoline is readily reduced to 8-fluoro-1,2,3,4-tetrahydroisoquinoline (B55503) with sodium borohydride in methanol. nih.gov

PrecursorReducing Agent/CatalystProductYield (%)Enantiomeric/Diastereomeric ExcessReference
(3R)-6,8-dimethoxy-1,3-dimethyl-DHIQLiAlH4/AlMe3(1R,3R)-6,8-dimethoxy-1,3-dimethyl-THIQ89Single diastereomer
8-fluoro-3,4-dihydroisoquinolineNaBH4, MeOH8-fluoro-1,2,3,4-tetrahydroisoquinoline-Not specified nih.gov
1-Aryl-3,4-dihydroisoquinolinesIr-catalysts with P-ligands1-Aryl-1,2,3,4-tetrahydroisoquinolinesVariableUp to 94% e.e.

Ring Expansion and Contraction Reactions

The modification of the ring size of the 3,4-dihydroisoquinoline scaffold through ring expansion or contraction reactions represents an advanced derivatization strategy. These reactions can lead to the formation of novel heterocyclic systems with potentially interesting biological properties.

Ring Expansion:

While specific examples for (3R)-Isoquinoline, 3,4-dihydro-3-methyl- are scarce, a notable ring expansion of a related 3,4-dihydroisoquinoline derivative has been reported. The treatment of ethyl 1-(3',4'-dihydro-3',3'-dimethylisoquinolyl)-1-oximinoacetates with hydrazine (B178648) hydrate (B1144303) leads to a ring enlargement with the annulation of a pyrazole (B372694) ring, forming substituted 5,5-dimethyl-2,3,5,6-tetrahydro-3-oxopyrazolo[3,4-b]benzo-3-azepines. organic-chemistry.org This suggests that derivatization at the C1 position can provide a handle for subsequent ring expansion reactions.

General methods for ring expansion often involve rearrangements like the Beckmann or Schmidt reactions. masterorganicchemistry.comnih.govwikipedia.orgorganic-chemistry.orglibretexts.org For instance, the Beckmann rearrangement of a ketoxime derived from a cyclic ketone can lead to a lactam with an expanded ring size. masterorganicchemistry.comnih.gov The Schmidt reaction, which involves the reaction of an azide (B81097) with a carbonyl compound or an alcohol under acidic conditions, can also be employed for ring expansions. wikipedia.orgorganic-chemistry.orglibretexts.org

Ring Contraction:

Information regarding ring contraction reactions of 3,4-dihydroisoquinolines is limited in the available literature. General methodologies for ring contraction often involve rearrangements such as the Favorskii rearrangement or Wolff rearrangement, or processes involving carbocation intermediates that can induce a ring shrink. uwindsor.ca A deaminative ring contraction has been developed for the synthesis of polycyclic heteroaromatics, which involves an in situ methylation followed by a base-induced cascade reaction. uwindsor.ca

Functionalization of the Aromatic Ring and Alkyl Side Chain

Functionalization of the Aromatic Ring:

The benzene (B151609) ring of the 3,4-dihydroisoquinoline system can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. researchgate.netresearchgate.netmasterorganicchemistry.comyoutube.com The position of substitution is directed by the existing substituents on the aromatic ring and the nature of the heterocyclic part. The dihydroisoquinoline moiety is generally considered to be an activating group, directing incoming electrophiles to the ortho and para positions relative to the point of fusion.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of a halogen (e.g., -Cl, -Br).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. researchgate.netresearchgate.net

Another powerful method for functionalizing the aromatic ring is through directed ortho-lithiation. uwindsor.ca A directing metalating group (DMG) on the aromatic ring can direct a strong base like n-butyllithium to deprotonate the ortho position, creating a nucleophilic center that can react with various electrophiles. uwindsor.carsc.org This strategy allows for the regioselective introduction of substituents.

Functionalization of the Alkyl Side Chain:

The C3-methyl group of (3R)-Isoquinoline, 3,4-dihydro-3-methyl- offers a potential site for functionalization. However, direct functionalization of such an unactivated methyl group can be challenging. Radical-mediated reactions are a plausible approach. For instance, photoredox catalysis has emerged as a powerful tool for C(sp3)-H functionalization, where a hydrogen atom is abstracted to form a carbon-centered radical that can then be trapped by various reagents. nih.gov The use of a methyl radical as a hydrogen atom abstractor has been shown to enable the functionalization of C(sp3)-H bonds with a variety of nucleophiles. nih.gov

Applications in Advanced Organic Synthesis and Catalysis

Utilization as a Chiral Building Block in Natural Product Total Synthesis

The enantiomerically pure framework of (3R)-3,4-dihydro-3-methylisoquinoline is a powerful starting point for the asymmetric synthesis of biologically active molecules, particularly isoquinoline (B145761) alkaloids. The pre-existing stereocenter at the C3 position can effectively direct the stereochemical outcome of subsequent reactions, a critical strategy in the total synthesis of complex natural products.

The protoberberine and aporphine (B1220529) alkaloids are large families of natural products renowned for their diverse and potent biological activities. nih.gov The stereochemistry of these molecules is crucial for their function, and their asymmetric synthesis is a significant challenge. The (3R)-3-methyl-3,4-dihydroisoquinoline scaffold serves as a key precursor for establishing the correct stereochemistry in these target molecules.

The primary role of the chiral center at C3 is to guide the introduction of a new stereocenter at the C1 position. For instance, the reduction of the imine bond in a C3-methylated dihydroisoquinoline derivative is highly diastereoselective. Research has shown that the reduction of (3R)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline with a reducing agent like LiAlH₄/AlMe₃ exclusively yields the (1R,3R)-tetrahydroisoquinoline product. nih.gov This diastereoselective reduction is a direct consequence of the steric influence of the existing (R)-methyl group at the C3 position, which dictates the facial selectivity of the hydride attack on the C1 carbon of the imine.

This principle is fundamental to the synthesis of specific isoquinoline alkaloids. By starting with the (3R)-3-methyl-3,4-dihydroisoquinoline core, synthetic chemists can construct the tetracyclic framework of protoberberines or the characteristic fused-ring system of aporphines with a high degree of stereocontrol, leading to the desired enantiomerically pure natural product. While many strategies exist for the synthesis of these alkaloids, the use of chiral dihydroisoquinolines provides a reliable method for embedding the required stereochemical information from an early stage of the synthesis. rsc.orgrsc.org

Beyond natural product synthesis, (3R)-3,4-dihydro-3-methylisoquinoline is a valuable starting material for creating novel and complex polycyclic systems. The dihydroisoquinoline moiety can participate in various cycloaddition reactions, acting as a dienophile or a dipolarophile to build intricate molecular frameworks.

One notable strategy involves the [3+2] annulation of 3,4-dihydroisoquinolines with other reagents to form polycyclic spiro compounds. For example, the reaction between 1-methyl-3,4-dihydroisoquinoline (B1216472) and a ninhydrin-derived carbonate has been shown to produce a novel polycyclic scaffold containing two vicinal tetrasubstituted carbon stereocenters. mdpi.com The reaction proceeds with excellent diastereoselectivity. mdpi.com Applying this methodology to an enantiomerically pure substrate like (3R)-3,4-dihydro-3-methylisoquinoline would provide a direct route to optically active polycyclic frameworks. The chirality at the C3 position would be expected to influence the stereochemical outcome of the cycloaddition, enabling the enantioselective synthesis of complex structures that are of interest in medicinal chemistry and drug discovery. mdpi.comnih.gov

Development of Chiral Ligands and Catalysts

The rigid, chiral backbone of isoquinoline derivatives makes them attractive scaffolds for the design of new ligands for asymmetric catalysis. The nitrogen atom provides a natural coordination site for metal centers, and substituents on the ring can be tailored to create a specific chiral environment around the metal.

While the development of chiral ligands from (3R)-3,4-dihydro-3-methylisoquinoline itself is not extensively documented, the broader class of 1-aryl-3,4-dihydroisoquinolines presents significant potential. nih.gov When a bulky aryl group is introduced at the C1 position, rotation around the C1-Aryl bond can be restricted, leading to atropisomerism and the creation of axial chirality.

If (3R)-3,4-dihydro-3-methylisoquinoline were used as a starting material, the introduction of an appropriate aryl group at C1 could lead to diastereomeric axially chiral ligands. The existing point chirality at C3 could influence the formation of one atropisomer over the other, providing a handle for controlling the ligand's three-dimensional structure. This area remains a promising but underexplored avenue for the application of this specific chiral building block.

The ultimate goal of developing chiral ligands is their application in asymmetric catalysis to produce enantiomerically enriched products. Ligands derived from isoquinoline scaffolds have been used in various transformations. However, specific applications in catalysis for ligands derived directly from (3R)-3,4-dihydro-3-methylisoquinoline are not well-established in the scientific literature. The potential exists for their use in reactions such as asymmetric hydrosilylation or cycloadditions, where the chiral environment created by the ligand would be key to transferring stereochemical information to the product. nih.govnih.gov Further research is needed to explore and realize this potential.

Precursor in Materials Science (Excluding Polymer Properties)

The application of (3R)-3,4-dihydro-3-methylisoquinoline as a precursor in materials science is not a widely reported area of research. A review of current scientific literature does not indicate its use in the development of novel materials outside of the context of discrete molecular structures for catalysis or biological applications.

Biological and Enzymatic Context of 3,4 Dihydroisoquinolines Mechanistic Focus

Role in Biosynthetic Pathways of Isoquinoline (B145761) Alkaloids

3,4-Dihydroisoquinolines are key intermediates in the biosynthesis of over 2,500 benzylisoquinoline alkaloids (BIAs), a prominent class of plant metabolites. ucl.ac.ukfrontiersin.org The formation of the isoquinoline core structure is a critical branching point that leads to this vast chemical diversity. kegg.jp The central reaction for the formation of the tetrahydroisoquinoline skeleton, a close relative and subsequent product of dihydroisoquinolines, is the Pictet-Spengler reaction. ucl.ac.ukwikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.orgpnas.org In nature, this reaction is catalyzed by enzymes that ensure stereochemical control. ucl.ac.uknih.gov

Beyond the well-studied NCS pathway, alternative enzymatic routes can lead to dihydroisoquinoline structures. For instance, the Bischler-Napieralski reaction, a chemical method for synthesizing 3,4-dihydroisoquinolines, involves the cyclization of β-arylethylamides. nih.govorganic-chemistry.org While not as commonly cited in primary metabolism as the Pictet-Spengler reaction, enzymatic variants or analogous cyclizations could exist.

More directly, imine reductases (IREDs) have been shown to act on dihydroisoquinoline precursors. rsc.orgresearchgate.netrsc.org These enzymes can stereoselectively reduce the imine bond of a dihydroisoquinoline to form a tetrahydroisoquinoline. researchgate.netrsc.org This implies the existence of dihydroisoquinoline intermediates that are substrates for these enzymes. An engineered imine reductase, IR45, has demonstrated the ability to convert 1-substituted 6,7-dimethoxy-dihydroisoquinolines into their corresponding (S)-tetrahydroisoquinolines, highlighting the enzymatic processability of the dihydroisoquinoline core. rsc.orgresearchgate.net The reaction is often coupled with a cofactor recycling system, such as glucose dehydrogenase (GDH). rsc.org

Enzyme/Reaction TypeSubstratesProduct TypeKey FeaturesReference
Norcoclaurine Synthase (NCS)Dopamine (B1211576), 4-Hydroxyphenylacetaldehyde(S)-Norcoclaurine (a tetrahydroisoquinoline)Catalyzes the first committed step in BIA biosynthesis via a Pictet-Spengler reaction. nih.govnih.gov
Imine Reductase (IRED)Dihydroisoquinolines (DHIQs)Tetrahydroisoquinolines (THIQs)Enables stereoselective reduction of the C=N bond; can be engineered for broader substrate specificity. rsc.orgresearchgate.net
Bischler-Napieralski Cyclizationβ-Arylethylamides3,4-DihydroisoquinolinesA classic chemical synthesis method; enzymatic counterparts are plausible. nih.govorganic-chemistry.org

The vast majority of isoquinoline alkaloids originate from the aromatic amino acids L-tyrosine and, to a lesser extent, L-phenylalanine. neu.edu.trresearchgate.netnih.gov Tyrosine serves as the primary precursor for both halves of the benzylisoquinoline scaffold. frontiersin.orgresearchgate.net

The biosynthetic journey begins with the conversion of L-tyrosine into dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). frontiersin.orgnih.gov

Dopamine Formation : Tyrosine is hydroxylated to L-DOPA, which is then decarboxylated to form dopamine. This pathway provides the β-arylethylamine component for the Pictet-Spengler reaction. kegg.jp

4-HPAA Formation : Tyrosine can be converted to 4-hydroxyphenylpyruvic acid via transamination, which is then decarboxylated to form 4-HPAA, the aldehyde component. researchgate.netnih.gov

These two tyrosine-derived molecules, dopamine and 4-HPAA, are then condensed by NCS to form the foundational (S)-norcoclaurine structure. acs.org Subsequent enzymatic modifications, including methylations, hydroxylations, and ring rearrangements, on this initial scaffold lead to the immense diversity of BIAs. nih.govacs.org Therefore, 3,4-dihydroisoquinoline (B110456) intermediates are direct descendants of tyrosine metabolism. While most characterized pathways lead to (S)-configured alkaloids, the discovery of (R,S)-norcoclaurine synthases suggests that pathways to (R)-enantiomers also exist, broadening the potential chiral outcomes derived from these amino acid precursors. acs.orgacs.org

Mechanistic Studies of Interactions with Biomolecules (Excluding Pharmacological Outcomes)

The interaction of dihydroisoquinoline precursors with enzymes is a highly specific and mechanistically intricate process. The most detailed insights come from studies of norcoclaurine synthase (NCS). Computational and structural studies support a "dopamine-first" mechanism for the NCS-catalyzed Pictet-Spengler reaction. nih.gov

In this mechanism:

Dopamine Binding : Dopamine binds first, deep within the enzyme's active site. Its catechol hydroxyl group interacts with a key lysine (B10760008) residue (K122), while its amino group is positioned by interactions with glutamate (B1630785) (E110) and aspartate (D141) residues. nih.gov

Carbonyl Substrate Binding : The aldehyde, 4-HPAA, binds subsequently at the entrance of the active site. nih.gov

Iminium Ion Formation : The formation of a Schiff base (iminium ion) is catalyzed by the coordinated action of tyrosine (Y108), glutamate (E110), and aspartate (D141). nih.gov

Ring Closure : The cyclization is triggered by the deprotonation of dopamine's hydroxyl group by K122, which increases the nucleophilicity of the aromatic ring, leading to electrophilic attack on the iminium ion. nih.gov

Product Release : Subsequent deprotonation by E110 yields the final tetrahydroisoquinoline product. nih.gov

Beyond biosynthesis, dihydroisoquinoline derivatives have been studied as inhibitors of other enzymes. For example, N-aryl-3,4-dihydroisoquinoline carbothioamides have been investigated as urease inhibitors. nih.govacs.org Molecular docking studies of these synthetic compounds reveal key interactions within the urease active site, including hydrogen bonding and hydrophobic interactions, which underpin their inhibitory activity. acs.org

Structural Basis for Interaction with Biological Targets (Excluding Efficacy/Safety)

The structural features of both the dihydroisoquinoline ligand and the biological target dictate their interaction. High-resolution X-ray crystallography has been instrumental in elucidating these interactions.

For norcoclaurine synthase from Thalictrum flavum, crystal structures have confirmed the binding of dopamine's catechol group to residue Lys-122 and have pinpointed the location of the carbonyl substrate binding site near the active site entrance. nih.gov These structures also revealed a previously unobserved conformation of the catalytically crucial residue Glu-110 when a ligand is bound, suggesting its dynamic role during catalysis. nih.gov

In the context of synthetic derivatives, the interaction of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides with Poly(ADP-ribose) polymerase (PARP) has been explored. nih.gov Although the flat, aromatic isoquinolone scaffold was found to be less potent, the saturated 3,4-dihydroisoquinolone core allows the molecule to adopt a non-planar conformation. nih.gov This three-dimensional shape is crucial for fitting into the PARP active site and establishing effective binding interactions, mimicking the native NAD+ substrate. nih.gov Docking simulations corroborate that the specific stereochemistry and conformation of the dihydroisoquinoline ring are critical for orienting the pharmacophoric groups correctly within the target's binding pocket. nih.gov Similarly, studies on synthetic N-aryl-3,4-dihydroisoquinoline carbothioamides as potential urease inhibitors show that the molecule's substituents and their positions are key to binding. For instance, the presence and location of methyl groups on the N-aryl ring can significantly influence the molecule's interaction with the enzyme's active site. acs.org

Biological TargetLigand TypeKey Interacting Residues/FeaturesStructural InsightReference
Norcoclaurine Synthase (NCS)Dopamine, 4-HPAAK122, E110, D141, Y108Supports a "dopamine-first" mechanism with specific roles for active site residues in substrate binding and catalysis. nih.gov
UreaseN-Aryl-3,4-dihydroisoquinoline carbothioamidesActive site nickel ions, various amino acidsMolecular docking shows hydrogen bonding and hydrophobic interactions are key for binding. acs.org
Poly(ADP-ribose) Polymerase (PARP)1-Oxo-3,4-dihydroisoquinoline-4-carboxamidesNAD+ binding pocketThe non-planar dihydroisoquinolone core is crucial for fitting into the active site. nih.gov

Structural Elucidation and Conformational Analysis of 3r Isoquinoline, 3,4 Dihydro 3 Methyl and Its Derivatives

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules and providing a detailed picture of their three-dimensional structure in the solid state. nih.govmdpi.com This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern allows for the calculation of the electron density distribution within the crystal, revealing the precise spatial arrangement of each atom.

For chiral molecules, the determination of absolute configuration is made possible by the phenomenon of anomalous (or resonant) scattering. nih.goved.ac.uk When the X-ray wavelength is near the absorption edge of an atom in the crystal, it creates small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). Analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the correct enantiomer (R or S). ed.ac.uk A Flack parameter value close to zero for a given configuration confirms that the structural model correctly represents the absolute configuration of the molecule. ed.ac.uk

In the case of 3,4-dihydroisoquinoline (B110456) derivatives, X-ray analysis provides crucial data on bond lengths, bond angles, and torsion angles, which define the molecule's conformation. Studies on related systems, such as 1-phenethyl-3,4-dihydroisoquinoline, have shown that these molecules can exist in different conformations. For instance, a free base derivative was found to crystallize with two distinct conformers in a centrosymmetric space group (P21/n), while its hexafluorophosphate (B91526) salt crystallized with only one conformer in an enantiomorphic space group (P61). rsc.org This highlights how intermolecular forces and crystal packing can influence the preferred solid-state conformation. The analysis confirmed the puckering of the dihydroisoquinoline ring and the relative orientation of the substituent at the chiral center.

Table 1: Example Crystallographic Data for a Dihydroisoquinoline Derivative This table is a representative example based on published data for related structures.

ParameterValueReference
Chemical FormulaC18H19N (Free Base) rsc.org
Crystal SystemMonoclinic rsc.org
Space GroupP21/n rsc.org
Flack ParameterN/A (Centrosymmetric) ed.ac.uk

Advanced Spectroscopic Techniques for Solution-State Structural Assignment

While X-ray crystallography provides a static image of the molecule, spectroscopic techniques are vital for confirming the structure and analyzing the conformational dynamics in solution.

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Both 1H and 13C NMR provide detailed information about the chemical environment of each nucleus, allowing for the confirmation of the carbon skeleton and the position of substituents (regiochemistry).

For 3,4-dihydroisoquinolines, the 1H NMR spectrum typically shows characteristic signals for the aromatic protons, the C4-methylene protons (CH2), and the C3-methine proton (CH). In (3R)-3,4-dihydro-3-methylisoquinoline, the C3-proton would appear as a multiplet due to coupling with the adjacent C4-protons and the C3-methyl protons. The methyl group itself would appear as a doublet.

However, studies on 3,4-dihydroisoquinolines have reported anomalous 1H NMR spectra, characterized by significant line broadening for the protons at C1 and C3. ias.ac.in This phenomenon can obscure signals and complicate analysis. The broadening is attributed to slow conformational exchange or aggregation phenomena on the NMR timescale. ias.ac.in Despite these challenges, advanced NMR techniques like 2D NMR (e.g., COSY, HSQC, HMBC, and NOESY) are used to establish connectivity and spatial relationships between protons and carbons, which is crucial for assigning stereochemistry. NOESY, in particular, can reveal through-space interactions between the C3-methyl group and other parts of the molecule, helping to define its preferred conformation in solution.

Table 2: Representative 1H and 13C NMR Data for 3-Methyl-3,4-dihydroisoquinoline (B1143542) Derivatives Chemical shifts (δ) are reported in ppm. Data is compiled from related structures.

Position1H NMR (δ, ppm, multiplicity, J in Hz)13C NMR (δ, ppm)Reference
C1-H~8.14 (broad singlet)~160.8 ias.ac.inrsc.org
C3-H~3.5-3.7 (multiplet)~50-55 ias.ac.inresearchgate.net
C4-H2~2.7-3.0 (multiplet)~43.0 ias.ac.inrsc.org
C3-CH3~1.2-1.5 (doublet, J ≈ 6-7 Hz)~23.0 researchgate.netrsc.org
Aromatic-H~7.0-7.5 (multiplets)~125-135 ias.ac.inrsc.org

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. nih.gov For (3R)-3,4-dihydro-3-methylisoquinoline (C10H13N), the expected exact mass can be calculated and compared to the experimental value. The close agreement between the calculated and found values confirms the elemental composition. rsc.org The fragmentation pattern observed in the mass spectrum can also provide structural information, corroborating the proposed connectivity of the molecule. researchgate.netnih.gov

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for a Related Dihydroisoquinoline Derivative

IonCalculated Mass (m/z)Found Mass (m/z)Reference
[C11H13NNaO+Na]+198.0889198.0880 rsc.org

Circular Dichroism (CD) spectroscopy is a powerful technique for characterizing chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. dtu.dk The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), is unique to a specific enantiomer and serves as a molecular fingerprint of its absolute configuration. mdpi.com

For (3R)-3,4-dihydro-3-methylisoquinoline, the experimental CD spectrum can be compared with theoretical spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). researchgate.net A match between the experimental spectrum of an isolated enantiomer and the calculated spectrum for the (R)-configuration provides strong evidence for the assignment of its absolute configuration. researchgate.netmdpi.com This method is particularly valuable when suitable crystals for X-ray analysis cannot be obtained. researchgate.net

Chromatographic Methods for Enantiomeric Purity Determination (e.g., Chiral HPLC, Dynamic HPLC)

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound. pharm.or.jpnih.govnih.gov The CSP creates a chiral environment where the two enantiomers interact diastereomerically, leading to different retention times and thus separation. youtube.com

For the analysis of (3R)-3,4-dihydro-3-methylisoquinoline, a suitable chiral column, such as one based on a polysaccharide derivative (e.g., Chiralpak® or Chiralcel®), would be selected. mdpi.com By injecting a racemic or enantiomerically enriched sample, two separate peaks corresponding to the (R) and (S) enantiomers can be obtained. The ratio of the peak areas is used to calculate the enantiomeric purity. scirp.org

Table 4: Example Chiral HPLC Method for Separation of Isoquinoline (B145761) Enantiomers This table is a representative example based on published data for related structures.

ParameterConditionReference
ColumnChiralcel OB-H rsc.org
Mobile Phasen-hexane/2-propanol (97:3) rsc.org
Flow Rate0.8 mL/min rsc.org
Temperature30 °C rsc.org
DetectionUV (e.g., 270 nm) mdpi.com
Retention Times (tR)tR (S) = 21.6 min rsc.org
tR (R) = 25.1 min

Dynamic HPLC (DHPLC) is a specialized technique used to study molecules that can interconvert between enantiomeric forms (enantiomerize) on the chromatographic timescale. core.ac.uknih.gov By varying parameters like temperature or flow rate, the peak shapes in the chromatogram change from two distinct peaks at low temperatures (slow interconversion) to a broadened single peak or a plateau between the two peaks at higher temperatures (fast interconversion). core.ac.uk Analyzing these peak profiles allows for the determination of the kinetic parameters and the energy barrier for enantiomerization. While simple 3-methyl-3,4-dihydroisoquinolines are typically configurationally stable, this technique is highly relevant for derivatives with lower barriers to stereoinversion.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. These methods are particularly valuable for studying transient species and complex reaction pathways that may be difficult to probe experimentally.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govresearchgate.net By approximating the electron density, DFT can accurately predict a range of properties, including molecular geometries, vibrational frequencies, and electronic spectra. For (3R)-3,4-dihydro-3-methylisoquinoline, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31++G(d,p), can be used to determine its optimized geometry. researchgate.net

These calculations would yield precise bond lengths, bond angles, and dihedral angles for the molecule in its ground state. The results of such calculations are typically presented in a tabular format, providing a detailed picture of the molecule's three-dimensional structure.

Table 1: Representative Optimized Geometrical Parameters of (3R)-3,4-dihydro-3-methylisoquinoline Calculated using DFT

ParameterBond/AngleCalculated Value
Bond LengthC1-N21.28 Å
N2-C31.47 Å
C3-C41.54 Å
C4-C4a1.51 Å
C3-C(CH3)1.53 Å
Bond AngleC1-N2-C3120.5°
N2-C3-C4110.2°
C3-C4-C4a112.8°
Dihedral AngleC1-N2-C3-C4-25.8°
N2-C3-C4-C4a48.5°
Note: The values in this table are illustrative and represent typical outputs from DFT calculations.

Furthermore, DFT can be employed to predict spectroscopic properties. Time-dependent DFT (TD-DFT) is instrumental in simulating UV-Vis electronic spectra, providing insights into the electronic transitions of the molecule. nih.gov Similarly, calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. nih.gov

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netchemrxiv.orgresearchgate.net The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. wolfram.com

For (3R)-3,4-dihydro-3-methylisoquinoline, an MEP map would typically show regions of negative potential (usually colored red) localized around the nitrogen atom due to its lone pair of electrons, indicating a site susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential (colored blue) would be expected around the hydrogen atoms, particularly the N-H or C-H protons, suggesting sites for nucleophilic interaction. researchgate.netchemrxiv.org This analysis provides a visual representation of the molecule's reactive sites and can be used to understand its intermolecular interactions. nih.govresearchgate.net

Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states and intermediates. researchgate.net

Computational Elucidation of Stereoselective Reaction Pathways

DFT calculations are frequently used to explore the potential energy surfaces of chemical reactions, which is particularly important for understanding stereoselectivity. researchgate.net For reactions involving (3R)-3,4-dihydro-3-methylisoquinoline, computational studies can help to explain why one stereoisomeric product is formed in preference to another. By modeling the different possible reaction pathways, the activation energies for the formation of each stereoisomer can be calculated. The pathway with the lower activation energy is generally the favored one. researchgate.net

Transition State Analysis in Asymmetric Catalysis

In the context of asymmetric catalysis, computational methods can be used to analyze the transition states of reactions involving (3R)-3,4-dihydro-3-methylisoquinoline. researchgate.net By locating the transition state structures and calculating their energies, it is possible to understand the origins of enantioselectivity in catalytic reactions. This analysis can reveal crucial non-covalent interactions between the substrate, catalyst, and reagents that stabilize one transition state over another, leading to the observed stereochemical outcome.

Conformational Analysis and Energy Minima

Molecules that are not rigid can exist in various spatial arrangements known as conformations. quizlet.com Conformational analysis aims to identify the stable conformations of a molecule and determine their relative energies.

For (3R)-3,4-dihydro-3-methylisoquinoline, the dihydroisoquinoline ring is not planar and can adopt different conformations. Computational methods can be used to perform a systematic search of the conformational space to locate the various energy minima. quizlet.com This typically involves rotating the single bonds in the molecule and calculating the energy at each step. The resulting potential energy surface will show the low-energy conformations, which are the most likely to be populated at room temperature. For the chiral center at C3, the methyl group will have a preferred orientation, and conformational analysis can quantify the energetic preferences for its pseudo-axial versus pseudo-equatorial positions. quizlet.com

Table 2: Relative Energies of Hypothetical Conformers of (3R)-3,4-dihydro-3-methylisoquinoline

ConformerDihedral Angle (N2-C3-C4-C4a)Relative Energy (kcal/mol)
A48.5°0.00
B-45.2°2.5
C (Transition State)5.8
Note: The values in this table are for illustrative purposes to show the typical output of a conformational analysis.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface, QTAIM, NCIPLOT)

The study of intermolecular interactions is crucial for understanding the crystal packing and solid-state behavior of molecular compounds. Techniques such as Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction Plot (NCIPLOT) are powerful computational tools for visualizing and quantifying these interactions. While specific studies on Isoquinoline (B145761), 3,4-dihydro-3-methyl-, (3R)- are not prominently available in the reviewed literature, the application of these methods to analogous heterocyclic structures, such as pyrazolo[3,4-g]isoquinoline derivatives, provides insight into the types of interactions that could be expected. acs.org

For a related pyrazolo[3,4-g]isoquinoline derivative, Hirshfeld surface analysis revealed the significant role of intermolecular hydrogen bonding in the crystal structure. acs.org In many organic crystals, H···H, C···H/H···C, and O···H/H···O contacts are the most significant contributors to the Hirshfeld surface. researchgate.netnih.gov For instance, in one study of a different heterocyclic compound, H···H interactions accounted for the largest contribution (43.0%) to the Hirshfeld surface, followed by H···O/O···H (27.0%), and H···C/C···H (13.8%) contacts. researchgate.net This detailed breakdown helps in understanding the forces governing the supramolecular assembly.

Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to investigate intramolecular noncovalent interactions. acs.org By analyzing the topology of the electron density, QTAIM can identify bond critical points (BCPs) and characterize the nature of chemical bonds and other interactions.

Non-Covalent Interaction Plot (NCIPLOT) is a visualization technique that highlights non-covalent interactions in real space, based on the electron density and its derivatives. It provides a qualitative picture of interaction types, such as van der Waals forces, hydrogen bonds, and steric clashes.

A hypothetical breakdown of intermolecular contacts for a representative dihydroisoquinoline derivative based on common findings in similar heterocyclic systems is presented in Table 1.

Interaction TypeContribution (%)
H···H~40-50
C···H/H···C~15-25
N···H/H···N~5-15
Other (e.g., C···C, C···N)<10

Studies on Stereochemical Stability and Racemization Barriers

The stereochemical stability of a chiral molecule like Isoquinoline, 3,4-dihydro-3-methyl-, (3R)- is a critical parameter, particularly in the context of its potential biological applications. Chirality, or the "handedness" of a molecule, means that it exists as two non-superimposable mirror images called enantiomers. youtube.com The (3R)- designation specifies a particular three-dimensional arrangement of atoms around the chiral center at the C3 position.

The stability of a single enantiomer is paramount, as the two enantiomers of a chiral compound can have different biological activities and effects. canada.ca Regulatory bodies often require detailed information on the biological properties of each enantiomer of a racemic drug. rsc.org Therefore, understanding the potential for a single enantiomer to convert into its mirror image, a process known as racemization, is essential.

The energy barrier to racemization determines the stereochemical stability of a chiral center. A high racemization barrier indicates that the enantiomer is stable and will not readily interconvert under normal conditions. Conversely, a low barrier suggests that the compound may racemize over time, leading to a loss of enantiomeric purity. Factors that can influence racemization include temperature, solvent, and the presence of acidic or basic conditions. canada.ca

While specific experimental or theoretical studies on the racemization barriers for Isoquinoline, 3,4-dihydro-3-methyl-, (3R)- were not identified in the surveyed literature, the general principles of stereochemistry suggest that the stability of the chiral center at C3 would be a key characteristic to determine for any potential development. Such studies would typically involve computational modeling to calculate the energy profile of the inversion process or experimental analysis under various stress conditions to measure the rate of racemization. canada.ca The stability of a drug substance towards racemization is a key aspect investigated during drug development. canada.ca

A summary of key concepts related to stereochemical stability is provided in Table 2.

ConceptDescription
ChiralityA geometric property of a molecule that is non-superimposable on its mirror image. youtube.com
EnantiomersA pair of chiral molecules that are mirror images of each other. youtube.com
RacemizationThe process by which a pure enantiomer is converted into a mixture of equal amounts of both enantiomers.
Racemization BarrierThe energy required for an enantiomer to interconvert to its mirror image. A higher barrier indicates greater stereochemical stability.

Emerging Research Directions and Future Perspectives

Novel Enantioselective Methodologies for (3R)-Isoquinoline, 3,4-dihydro-3-methyl-

The synthesis of enantiopure tetrahydroisoquinolines (THIQs), including the reduced form of (3R)-Isoquinoline, 3,4-dihydro-3-methyl-, is a major focus due to their prevalence as core structures in natural alkaloids and pharmaceuticals. mdpi.comresearchgate.netscilit.com A primary and atom-economical strategy for achieving this is the asymmetric reduction of the C=N bond in 3,4-dihydroisoquinolines (DHIQs). mdpi.comscilit.com

Recent advancements have centered on several catalytic approaches:

Asymmetric Hydrogenation: This involves the use of hydrogen gas with transition-metal catalysts. Iridium-based catalysts, particularly with chiral P-trifluoromethyl ligands derived from JosiPhos, have shown excellent activity and enantioselectivity in the hydrogenation of DHIQ hydrochloride salts. mdpi.com The addition of activators like N-bromosuccinimide (NBS) can also enhance the performance of iridium catalysts. mdpi.com

Asymmetric Transfer Hydrogenation: This method utilizes hydrogen sources like formic acid, isopropanol, or Hantzsch esters. mdpi.com Rhodium and Ruthenium complexes are commonly employed. For instance, Rhodium/diamine catalysts with a formic acid/triethylamine (B128534) system have provided THIQs with high yields and enantiomeric excesses. mdpi.com Heterogeneous chiral cationic ruthenium catalysts have also been effective in ionic liquids. mdpi.com

Organocatalysis: Chiral Brønsted acids can activate DHIQs, facilitating their reduction. mdpi.com

Chiral Hydride Reducing Agents: Reagents such as chiral sodium triacyloxyborohydrides have been successfully used for the asymmetric reduction of DHIQs, achieving high enantioselectivity. nih.gov

These methodologies represent a significant step forward, offering more efficient and selective routes to chiral isoquinoline (B145761) frameworks. mdpi.comnih.govrsc.org

Exploration of New Reactivity Modes and Derivatization Strategies

Beyond the foundational reduction to tetrahydroisoquinolines, research is aimed at uncovering new ways to functionalize the (3R)-3-methyl-3,4-dihydroisoquinoline core. This exploration allows for the creation of a wider array of complex and medicinally relevant molecules.

One significant area of development is the asymmetric aza Friedel–Crafts reaction . Chiral phosphoric acids have been shown to catalyze the reaction between 3,4-dihydroisoquinolines and various naphthols, providing chiral tetrahydroisoquinolines with C1-substituents in excellent yields and high enantioselectivities (up to 99% ee). acs.org This method provides a direct pathway to construct molecules with both a chiral center and a chiral axis. clockss.org

Another key strategy is catalytic asymmetric allylation . Using a copper catalyst with a chiral ligand such as DTBM-SEGPHOS, 3,4-dihydroisoquinolines can react with allyltrimethoxysilane (B1265876) to produce 1-allyl-substituted tetrahydroisoquinolines. acs.org These allylated products are valuable intermediates for synthesizing more complex isoquinoline alkaloids. acs.org

Furthermore, derivatization of the tetrahydroisoquinoline product itself is a viable strategy. For example, N-propargylation of chiral 3-methyl-tetrahydroisoquinoline has been achieved using propargyl bromide, demonstrating how the nitrogen atom can be functionalized post-cyclization. nih.gov These emerging reactivity modes significantly broaden the synthetic utility of the chiral dihydroisoquinoline scaffold.

Integration with Flow Chemistry and Sustainable Synthesis Practices

The principles of green chemistry and sustainable manufacturing are increasingly influencing the synthesis of complex molecules like isoquinoline alkaloids. rsc.org Flow chemistry, in particular, is emerging as a powerful tool to improve the efficiency, safety, and scalability of these syntheses.

Compared to traditional batch processing, continuous flow synthesis offers several advantages, including enhanced production efficiency and improved time economy. rsc.org This technology has been successfully applied to the total synthesis of tetrahydroprotoberberine alkaloids, showcasing its potential for the efficient and scalable production of natural products. rsc.org The ability to precisely control reaction parameters like temperature, pressure, and residence time in a continuous reactor can lead to higher yields and selectivities.

Sustainable practices also involve the use of biocatalysis. Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. hims-biocat.eunih.gov For instance, the combination of an alcohol dehydrogenase and an amine dehydrogenase in a redox-neutral cascade can produce chiral amines from alcohols with high yield and enantiomeric excess (>99%). hims-biocat.eu Such biocatalytic systems, which can be run in aqueous media under mild conditions, represent a key direction for the sustainable synthesis of chiral amine building blocks. hims-biocat.eunih.gov The development of immobilized enzymes further enhances sustainability by allowing for catalyst reuse over multiple cycles. nih.gov

Design of Next-Generation Chiral Catalysts and Ligands

The success of enantioselective methodologies for synthesizing chiral dihydroisoquinoline derivatives is critically dependent on the performance of chiral catalysts and ligands. researchgate.netnih.gov Consequently, a major research thrust is the rational design and development of new catalytic systems with improved activity, selectivity, and broader substrate scope.

Recent innovations include:

Novel Diamine Ligands: Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone, such as CAMPY and Me-CAMPY, have been employed as new ligands in metal complexes for the asymmetric transfer hydrogenation of DHIQs. mdpi.comresearchgate.netnih.gov Rhodium complexes with these ligands have proven to be particularly effective. mdpi.comnih.gov

Axially Chiral Ligands: Axially chiral isoquinolines like QUINAP and Walphos derivatives have been established as privileged ligands in asymmetric synthesis. acs.org The development of the first asymmetric Larock isoquinoline synthesis using a Pd(OAc)₂/Walphos catalyst highlights the ongoing innovation in this area, enabling the creation of axially chiral 3,4-disubstituted isoquinolines. acs.org

Chiral Diene Ligands: While ligands for transition metals have traditionally been based on phosphorus and nitrogen, chiral diene ligands are emerging as a powerful alternative. sigmaaldrich.com These ligands have been successfully used in rhodium-catalyzed asymmetric additions to α,β-unsaturated ketones. sigmaaldrich.com

Synergistic Catalysis: The use of multiple catalysts that work in concert can achieve transformations not possible with a single catalyst. A combination of a Cu-Pybox complex and a chiral benzotetramisole catalyst, for example, was used in a cascade reaction to produce 3,4-dihydroquinolin-2-ones with excellent diastereo- and enantioselectivity. thieme-connect.de

The development of these next-generation catalysts is crucial for overcoming existing limitations and expanding the toolkit available for the synthesis of complex chiral molecules. cam.ac.uk

Examples of Modern Chiral Catalysts and Ligands
Catalyst/Ligand TypeExampleApplicationReference
Diamine Ligand(R)-Me-CAMPYAsymmetric Transfer Hydrogenation of DHIQs mdpi.com, researchgate.net, nih.gov
Axially Chiral Biaryl PhosphineWalphos SL-W002-1Asymmetric Larock Isoquinoline Synthesis acs.org
Chiral Diene(R,R)-Ph-bod*Rh-catalyzed Asymmetric 1,4-addition sigmaaldrich.com
Synergistic SystemCu-Pybox / BenzotetramisoleEnantioselective Cascade Reaction thieme-connect.de

Computational Design of Chiral Dihydroisoquinoline-Based Systems

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry, enabling the prediction of reactivity, the elucidation of reaction mechanisms, and the rational design of catalysts and substrates. In the context of chiral dihydroisoquinolines, computational methods are being applied to accelerate discovery and deepen understanding.

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to model reaction pathways and transition states. For example, theoretical studies on ruthenium(II)-catalyzed hydrogen transfer have helped to elucidate the metal-ligand bifunctional mechanism, providing insight into how these catalysts achieve high efficiency. mdpi.com Similarly, mechanistic proposals for chiral phosphoric acid-catalyzed reactions are often supported by computational analysis of the proposed intermediates and catalytic cycles. acs.org

Computational methods are also vital for determining the structure of newly synthesized molecules. The absolute configuration of chiral products, which is crucial for their biological function, can be determined by comparing experimentally measured electronic circular dichroism (ECD) spectra with those predicted by quantum calculations. nih.gov This approach provides a reliable alternative to X-ray crystallography, especially when suitable crystals cannot be obtained. As computational power and algorithmic accuracy continue to improve, the in-silico design of novel chiral ligands and catalysts tailored for specific transformations involving dihydroisoquinolines is expected to become increasingly prevalent.

Expanding the Scope of (3R)-Isoquinoline, 3,4-dihydro-3-methyl- in Complex Scaffold Construction

The ultimate goal for developing synthetic methodologies around chiral building blocks like (3R)-Isoquinoline, 3,4-dihydro-3-methyl- is their application in the construction of more complex and biologically active molecules. rsc.org The 1-substituted tetrahydroisoquinoline core, readily accessible from its dihydroisoquinoline precursor, is a foundational element for a vast array of intricate isoquinoline alkaloids. rsc.orgrsc.org

For example, 1-benzyl-tetrahydroisoquinolines are essential precursors for the synthesis of medicinally important classes of alkaloids, including:

Morphinans rsc.org

Protoberberines rsc.orgnih.gov

Apomorphines rsc.org

Synthetic routes are being designed to leverage the chirality installed at an early stage to control the stereochemistry of these larger, more complex targets. The catalytic asymmetric allylation of DHIQs has been successfully applied to the synthesis of alkaloids like crispine A and homolaudanosine. acs.org Similarly, chiral 1-substituted isoquinoline derivatives have been transformed into complex structures like (S)-2,3,9,10,11-pentamethoxyhomoprotoberberine. nih.gov

Future research will focus on developing tandem or cascade reactions that can rapidly build molecular complexity from simple dihydroisoquinoline starting materials. nih.gov The development of one-pot procedures, such as enantioselective Heck-Matsuda/Carbonylation/Stille coupling sequences, provides a powerful strategy for accessing diverse, enantioenriched heterocyclic compounds bearing quaternary stereocenters from simple precursors. nih.gov These advanced synthetic strategies will continue to expand the utility of chiral dihydroisoquinolines as key intermediates in the synthesis of natural products and novel pharmaceutical agents. rsc.orgnih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R)-3,4-dihydro-3-methylisoquinoline, and how can reaction efficiency be validated?

  • Methodology : Begin with reductive amination of substituted phenethylamines or cyclization of benzazepine precursors under acidic conditions. Optimize reaction parameters (e.g., temperature, solvent polarity) using design-of-experiment (DoE) approaches. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and structural confirmation via 1H^1H-/13C^{13}C-NMR (e.g., chiral center verification at C3) and high-resolution mass spectrometry (HRMS) .
  • Data Validation : Compare retention times and spectral data with reference standards (e.g., Catalog of Rare Chemicals, 2017) .

Q. What safety protocols are critical when handling (3R)-3,4-dihydro-3-methylisoquinoline in laboratory settings?

  • Hazard Mitigation : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Refer to SDS

  • GHS Hazards : Acute toxicity (H302), skin irritation (H315), respiratory irritation (H335) .
  • First Aid : Immediate rinsing for skin/eye contact and medical consultation for ingestion .

Q. How can researchers confirm the stereochemical purity of the (3R)-enantiomer post-synthesis?

  • Analytical Strategy : Use chiral stationary-phase HPLC (e.g., Chiralpak IA) with hexane/isopropanol mobile phase. Validate enantiomeric excess (EE) via polarimetry or circular dichroism (CD) spectroscopy. Cross-reference with X-ray crystallography data for absolute configuration confirmation (e.g., Supplementary CIF files in crystallography studies) .

Advanced Research Questions

Q. How should contradictory cytotoxicity data for (3R)-3,4-dihydro-3-methylisoquinoline derivatives be resolved?

  • Experimental Design : Conduct comparative assays (e.g., MTT vs. apoptosis markers like caspase-3) across multiple cell lines (cancer vs. normal). Control for stereochemical impurities using chiral chromatography. Validate mechanisms via RNA-seq to identify differential gene expression (e.g., pro-apoptotic pathways) .
  • Data Interpretation : Consider solvent effects (DMSO vs. aqueous buffers) and batch-to-batch variability in compound synthesis .

Q. What in vivo models are appropriate for studying the neuropharmacological effects of this compound?

  • Model Selection : Use murine models (e.g., C57BL/6J mice) for blood-brain barrier permeability studies. Apply the 3R principle (Replace, Reduce, Refine):

  • Replace : Prioritize in vitro blood-brain barrier (BBB) co-culture assays.
  • Refine : Use microdialysis for real-time neurotransmitter monitoring .

Q. How can computational methods predict the binding affinity of (3R)-3,4-dihydro-3-methylisoquinoline to biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina) against receptors like σ-1 or NMDA. Validate predictions via isothermal titration calorimetry (ITC) for binding thermodynamics. Cross-reference with structural analogs (e.g., tetrahydroisoquinoline derivatives in triazolo studies) .

Key Considerations for Academic Research

  • Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over vendor catalogs. Avoid non-peer-reviewed sources like Benchchem .
  • Data Reproducibility : Share raw spectral data via repositories (e.g., Cambridge Crystallographic Data Centre) and adhere to FAIR principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.